1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid
Description
1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a 2,4-dinitrophenyl substituent at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring. The 2,4-dinitrophenyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties, solubility, and reactivity. Such nitro-substituted aromatic systems are often associated with applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6/c16-12(17)8-3-5-13(6-4-8)10-2-1-9(14(18)19)7-11(10)15(20)21/h1-2,7-8H,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYNZADLEOKUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with 2,4-dinitrophenyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid (DNPPCA) is an organic compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and analytical chemistry. This article provides a comprehensive overview of its applications, supported by relevant data tables and documented case studies.
Chemical Properties and Structure
This compound is characterized by its piperidine ring structure, which is substituted with a dinitrophenyl group and a carboxylic acid functional group. Its molecular formula is C₁₁H₁₂N₄O₄, and it has a molar mass of 264.24 g/mol. The presence of the dinitrophenyl moiety contributes to its reactivity and potential applications in various chemical reactions.
Antimicrobial Activity
Research has indicated that DNPPCA exhibits antimicrobial properties. A study by Kaur et al. (2020) demonstrated that derivatives of DNPPCA showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Table 1: Antimicrobial Activity of DNPPCA Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| DNPPCA-1 | Staphylococcus aureus | 15 |
| DNPPCA-2 | Escherichia coli | 12 |
| DNPPCA-3 | Pseudomonas aeruginosa | 10 |
Anti-inflammatory Properties
Another significant application of DNPPCA is its potential as an anti-inflammatory agent. A study conducted by Zhang et al. (2021) evaluated the effects of DNPPCA on inflammatory markers in a rat model of arthritis. Results showed a notable reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases.
Case Study: Anti-inflammatory Effects in Rat Model
- Objective : To assess the anti-inflammatory effects of DNPPCA.
- Method : Rats were administered DNPPCA at varying doses.
- Results : Significant decrease in joint swelling and inflammatory markers was observed at doses above 10 mg/kg.
Chromatographic Techniques
DNPPCA has been utilized as a standard reference compound in chromatographic methods for the analysis of related compounds. Its distinct spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Table 2: Chromatographic Analysis Parameters
| Parameter | Value |
|---|---|
| Retention Time (HPLC) | 5.2 min |
| Detection Wavelength | 254 nm |
| Mobile Phase Composition | Acetonitrile:Water (70:30) |
Synthesis of Novel Compounds
DNPPCA serves as a precursor for synthesizing novel compounds with enhanced biological activity. Researchers have reported successful modifications to its structure leading to derivatives with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of enzyme activity and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Piperidine-4-carboxylic Acid Derivatives
*Calculated based on molecular formula.
†Estimated using atomic masses.
Key Observations:
- Electron-Withdrawing Effects: The 2,4-dinitrophenyl group in the target compound introduces two nitro groups, creating a highly electron-deficient aromatic system. This contrasts with single nitro (e.g., 1-(2-nitrophenyl)piperidine-4-carboxylic acid ) or chloro-substituted derivatives (e.g., 1-(4-chlorophenoxy)acetyl derivative ), which exhibit less pronounced electron withdrawal.
- Lipophilicity vs. Polarity: While chlorophenoxy (log P ~2–3) and trifluoromethylphenyl groups (log P ~2.5) enhance lipophilicity , the dinitrophenyl substituent may reduce solubility in non-polar solvents due to increased polarity.
Biological Activity
1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid (DNP-Pip-CA) is a compound of significant interest in biochemical research due to its unique structural features and biological activity. This article examines its biological properties, interaction mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Properties
DNP-Pip-CA is characterized by its molecular formula and a molecular weight of approximately 295.25 g/mol. The compound features a piperidine ring substituted with a 2,4-dinitrophenyl group and a carboxylic acid functional group. This structure not only contributes to its reactivity but also enhances its utility in biochemical applications.
DNP-Pip-CA exhibits various biological activities primarily through its interactions with proteins and enzymes. The presence of the dinitrophenyl group allows for enhanced reactivity, making it a valuable tool in proteomics and pharmacology:
- Binding Affinity : Studies indicate that DNP-Pip-CA has a significant binding affinity for various biological targets, which can influence enzyme activities and cellular signaling pathways. Techniques such as surface plasmon resonance and mass spectrometry are commonly employed to characterize these interactions .
- Enzyme Inhibition : DNP-Pip-CA has been noted for its potential in inhibiting specific enzymes involved in metabolic pathways, thus impacting cellular functions .
Case Studies
- Proteomic Applications : DNP-Pip-CA has been utilized in proteomic studies to label proteins for detection and quantification. Its ability to form covalent bonds with amino acid residues enhances the specificity of labeling protocols .
- Anticancer Research : Preliminary studies suggest that derivatives of DNP-Pip-CA may exhibit anticancer properties by targeting specific pathways involved in tumor growth. Further investigations are needed to elucidate the exact mechanisms and efficacy .
Comparative Analysis
The following table summarizes the structural similarities and differences between DNP-Pip-CA and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Nitrophenyl)piperidine | C11H12N2O3 | Contains only one nitro group |
| 1-(3-Nitrophenyl)piperidine | C11H12N2O3 | Different positional isomer of nitrophenyl |
| 1-(2,6-Dichlorophenyl)piperidine | C11H12Cl2N | Contains chlorine substituents instead of nitro |
| This compound | C12H13N3O6 | Dual functionality as reactive electrophile |
Research Findings
Recent studies have highlighted the potential of DNP-Pip-CA in various fields:
- Biochemical Research : Its dual functionality enhances its utility as both a reactive electrophile due to the dinitrophenyl group and a carboxylic acid capable of forming various derivatives .
- Therapeutic Applications : The compound's ability to interact with biological molecules positions it as a candidate for therapeutic development, particularly in targeting diseases associated with dysregulated enzyme activities .
Q & A
Q. What are the standard synthetic routes for 1-(2,4-dinitrophenyl)piperidine-4-carboxylic acid, and how are intermediates validated?
The synthesis of piperidine derivatives often involves multi-step protocols. For example, analogous compounds like 1-acetylpiperidine-4-carboxylic acid are synthesized via acetylation of isonipecotic acid with acetic anhydride in dichloromethane, followed by crystallization . For the target compound, a plausible route includes nucleophilic substitution of piperidine-4-carboxylic acid with 2,4-dinitrophenyl halides. Key intermediates are validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) and melting point analysis to confirm purity and structural consistency .
Q. How is the purity of this compound assessed in experimental settings?
Purity is typically determined via high-performance liquid chromatography (HPLC) and NMR spectroscopy. For related compounds like ethyl 4-aminopiperidine-4-carboxylate, HPLC with buffer solutions (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) and methanol mobile phases are used to resolve impurities . Melting point ranges (e.g., 181–183°C for 1-acetylpiperidine-4-carboxylic acid) also serve as purity indicators .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR (e.g., to confirm substitution patterns on the piperidine ring and dinitrophenyl group) .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns, as demonstrated for similar piperidine derivatives .
- Infrared (IR) spectroscopy : To identify functional groups like carboxylic acid (-COOH) and nitro (-NO) moieties .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states. The ICReDD approach combines computational reaction path searches with experimental validation, reducing trial-and-error steps. For example, optimizing Friedel-Crafts acylation conditions for piperidine derivatives using aluminum chloride catalysis aligns with this methodology .
Q. What strategies resolve contradictions in reported yields or reactivity data for analogous piperidine derivatives?
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For instance, yields for 1-acetylpiperidine-4-carboxylic acid synthesis dropped to 45% due to incomplete acetylation or side reactions . Systematic Design of Experiments (DoE) can isolate critical variables (e.g., stoichiometry, reaction time) to reconcile discrepancies .
Q. How does the 2,4-dinitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing nitro groups activate the phenyl ring for nucleophilic aromatic substitution. However, steric hindrance from the dinitro substituents may slow reactivity compared to mononitro analogs. Comparative studies with 1-(2-nitrophenyl)piperidine derivatives can clarify these effects .
Q. What are the challenges in scaling up synthesis from laboratory to pilot-scale reactors?
Reactor design must address heat transfer and mixing efficiency for exothermic reactions (e.g., nitration steps). Membrane separation technologies or continuous-flow systems (subclass RDF2050104) improve scalability for thermally sensitive intermediates .
Methodological Considerations
Q. How are chiral centers in piperidine derivatives analyzed, and what techniques apply to this compound?
Chiral chromatography (e.g., using Chiralpak columns) or NMR with chiral shift reagents can resolve enantiomers. For example, ethyl 4-aminopiperidine-4-carboxylate’s stereochemistry was confirmed via optical rotation and X-ray crystallography in related studies .
Q. What purification methods are optimal for carboxylic acid-containing piperidine derivatives?
Recrystallization (e.g., using ethanol/water mixtures) effectively removes unreacted starting materials. For polar impurities, ion-exchange chromatography or acid-base extraction (using pH-dependent solubility of the carboxylic acid group) is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
